2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

This compound is distinguished by its para-methanesulfonyloxy (mesylate) group, which exhibits a Hammett σp constant of +0.33. This intermediate electron-withdrawing effect is critical for controlled reactivity in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions used to synthesize enantiomerically active amino acid derivatives for peptidomimetic pharmaceuticals and malarial aminopeptidase inhibitors. It also serves as a key starting material for patented phenylacetic acid-based pesticides. Using analogs with different σp values (e.g., tosylate +0.29, triflate +0.47) will alter reaction kinetics and product distribution in nucleophilic aromatic substitution and other sensitive transformations. Ensure reproducibility by selecting this specific mesylate intermediate.

Molecular Formula C9H10O5S
Molecular Weight 230.24 g/mol
CAS No. 64369-79-5
Cat. No. B1517247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Methanesulfonyloxy)phenyl]acetic acid
CAS64369-79-5
Molecular FormulaC9H10O5S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C9H10O5S/c1-15(12,13)14-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyQTOQTPBCDMNMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS 64369-79-5): Procurement and Baseline Characteristics for Research


2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS 64369-79-5) is a substituted phenylacetic acid derivative with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . It features a methanesulfonyloxy (mesylate) leaving group on the para-position of the phenyl ring . This compound is typically procured as a solid with a minimum purity specification of 95% from commercial vendors and is used as a key synthetic intermediate in research and development, particularly for the preparation of pesticide and pharmaceutical precursors [1].

Why 2-[4-(Methanesulfonyloxy)phenyl]acetic acid Cannot Be Substituted with Other Sulfonate Esters in Research


While various sulfonyloxy-activated phenylacetic acid derivatives (e.g., tosylate, triflate) exist, direct substitution is scientifically unsound due to significant differences in their fundamental electronic properties and, consequently, their reactivity profiles. The methanesulfonyloxy (mesylate) group exhibits a distinct Hammett sigma-para (σp) constant of +0.33, which differs from the tosylate (+0.29) and triflate (+0.47) groups [1]. These values quantify the different electron-withdrawing effects of each leaving group, which will predictably alter the acidity of the carboxylic acid and the reactivity of the phenyl ring in nucleophilic aromatic substitution or cross-coupling reactions [1]. Using an analog with a different σp value will therefore change the kinetics and outcomes of sensitive reactions, as detailed in the evidence below.

Quantitative Evidence Guide for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS 64369-79-5)


Electronic Modulation: Quantifying Reactivity Differences via Hammett σp Constants

The methanesulfonyloxy (mesylate) group on 2-[4-(Methanesulfonyloxy)phenyl]acetic acid provides an intermediate electron-withdrawing effect compared to its closest analogs, the tosylate and triflate groups. This is quantified by its Hammett sigma-para (σp) constant, which directly influences the reactivity of the compound in electrophilic and nucleophilic reactions [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Synthetic Process Efficiency: A High-Yield Synthesis Route for Procurement

A reported synthetic route for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid demonstrates a high yield, which is a critical factor for its procurement and use in multi-step syntheses. The yield of 85.7% for the final deprotection step provides a benchmark for process efficiency .

Process Chemistry Scale-up Organic Synthesis

Application-Specific Utility: Differentiation in Nickel-Catalyzed Suzuki-Miyaura Coupling

A derivative of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, methyl 2-((tert-butoxycarbonyl)amino)-2-(4-((methylsulfonyl)oxy)phenyl)acetate, has been specifically utilized in a nickel-catalyzed Suzuki-Miyaura cross-coupling to access enantiomerically active biaryl/heteroaryl derivatives [1]. This methodology is notable for using an air-stable nickel catalyst with low loading, contrasting with the more commonly used palladium catalysis with triflate leaving groups [1].

Cross-Coupling Catalysis Medicinal Chemistry

Physicochemical Differentiation: Acidity (pKa) Compared to Tosylate Analog

The electron-withdrawing nature of the sulfonyloxy groups on the phenyl ring directly influences the acidity of the adjacent acetic acid moiety. A comparison of predicted pKa values between the target compound and its tosylate analog (CAS 39794-77-9) quantifies this difference .

Physical Chemistry Drug Design Analytical Chemistry

Optimal Research and Industrial Applications for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid


Synthesis of Enantiomerically Pure Biaryl and Heteroaryl Amino Acid Derivatives

This compound serves as a critical precursor for the nickel-catalyzed Suzuki-Miyaura cross-coupling synthesis of non-natural, enantiomerically active amino acid derivatives. These derivatives are valuable tools in medicinal chemistry for the development of peptidomimetics and pharmaceuticals, including inhibitors of malarial aminopeptidases [1].

Key Intermediate in Pesticide Development

The compound is an important starting material for the production of pesticides. Its synthesis and use are detailed in patents for preparing substituted phenylacetic acid derivatives, which are a core class of agricultural chemicals [2].

Building Block for Studying Electronic Effects in Organic Reactions

Due to the quantifiable and intermediate electron-withdrawing nature of its methanesulfonyloxy group (σp = +0.33), this compound is an ideal model substrate for investigating the relationship between electronic substituent effects and reaction rates or product distribution in nucleophilic aromatic substitution and other organic transformations [3].

General Purpose Intermediate for Carboxylic Acid Derivatives

As a substituted phenylacetic acid with a readily available carboxylic acid functional group and a sulfonate leaving group, this compound is a versatile intermediate for the preparation of a wide range of esters, amides, and other derivatives for use in pharmaceutical and chemical research.

Technical Documentation Hub

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